N~2~-(2-methoxy-5-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-methoxy-5-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy and methylsulfonyl groups attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-methoxy-5-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. Common reagents used in the synthesis include 2-methoxyphenyl isocyanate, which is known for its chemoselective nature and stability under various conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-methoxy-5-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-(2-methoxy-5-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-methoxy-5-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other glycinamide derivatives with different substituents on the aromatic rings. Examples include:
- N~2~-(2-methoxyphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
The uniqueness of N2-(2-methoxy-5-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide lies in its specific combination of methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22N2O5S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H22N2O5S/c1-13-9-10-17(25-3)15(11-13)20(26(4,22)23)12-18(21)19-14-7-5-6-8-16(14)24-2/h5-11H,12H2,1-4H3,(H,19,21) |
InChI Key |
DEKGITPAAWACSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.